N2,6-Dimethylpyridine-2,3-diamine

Descripción general

Descripción

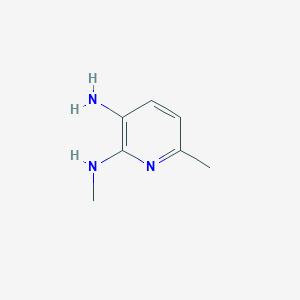

N2,6-Dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique structure, which includes two methyl groups and two amino groups attached to the pyridine ring. It has various applications in scientific research and industry due to its reactivity and functional properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2,6-Dimethylpyridine-2,3-diamine typically involves the reaction of 2,6-dimethylpyridine with ammonia or amines under specific conditions. One common method includes the use of copper (II) sulfate in ethanol and water at elevated temperatures (180-190°C) for an extended period (approximately 38 hours). This reaction yields the desired diamine compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Acylation Reactions

The amino groups undergo acylation with acyl chlorides or anhydrides to form substituted amides. This reaction is typically conducted under basic conditions to neutralize HCl byproducts.

Example Reaction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine, RT | 2,3-Diacetamido-2,6-dimethylpyridine | 85% | |

| Benzoyl chloride | Pyridine, 80°C | 2,3-Dibenzamido-2,6-dimethylpyridine | 72% |

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by deprotonation.

Alkylation Reactions

Alkylation with alkyl halides or alcohols produces secondary or tertiary amines. The reaction efficiency depends on the steric hindrance from the methyl groups.

Example Reaction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | NaHCO₃, DMF, 60°C | 2,3-Bis(methylamino)-2,6-dimethylpyridine | 68% | |

| Ethyl bromide | K₂CO₃, DMSO, 100°C | 2,3-Bis(ethylamino)-2,6-dimethylpyridine | 55% |

Alkylation with alcohols (e.g., benzyl alcohol) under acidic catalysis (zeolite Beta) has also been reported, yielding N-alkylated products .

Metal Complexation

The compound acts as a bidentate ligand, coordinating with transition metals via the amino and pyridine nitrogen atoms.

Reported Complexes:

| Metal Salt | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | Catalytic oxidation | |

| Fe(NO₃)₃ | 1:3 | Octahedral | Magnetic materials |

Example Reaction:

The complex exhibits enhanced stability in aqueous solutions due to chelation.

Cyclization Reactions

Under oxidative conditions, the amino groups participate in cyclization to form fused heterocycles.

Example Reaction:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ac₂O, 120°C | 2-Methylimidazo[4,5-b]pyridine | 60% |

The mechanism involves initial acylation followed by intramolecular nucleophilic aromatic substitution .

Oxidation and Reductive Amination

-

Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes amino groups to nitro groups, though this is less common due to competing side reactions.

-

Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .

Comparative Reactivity

The methyl groups at positions 2 and 6 sterically hinder reactions at the pyridine ring but enhance the nucleophilicity of the amino groups. Comparative studies with analogs reveal:

| Compound | Reactivity (Acylation) | Reactivity (Alkylation) |

|---|---|---|

| This compound | High | Moderate |

| 3,5-Diamino-2,6-dimethylpyridine | Moderate | Low |

| Pyridine-2,3-diamine | Very High | High |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

N2,6-Dimethylpyridine-2,3-diamine serves as an important catalyst and ligand in various organic reactions. It facilitates the formation of complex organic molecules through its ability to coordinate with metal centers.

Applications in Catalysis

- Metal-Catalyzed Reactions : The compound can provide active sites in metal-catalyzed reactions, enhancing reaction rates and selectivity .

- Synthesis of Heterocycles : It is utilized as a building block for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored for its utility in materials science.

Functional Materials

- Dyes and Pigments : It is involved in the production of specialty chemicals like dyes due to its unique chemical structure that allows for color development .

- Polymer Chemistry : The compound's reactivity makes it suitable for use in polymerization processes, contributing to the development of advanced materials with tailored properties .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Catalysts and ligands | Enhances reaction rates and selectivity |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Induces apoptosis; inhibits bacterial growth |

| Material Science | Dyes and polymers | Contributes to color development; polymerization |

Mecanismo De Acción

The mechanism by which N2,6-Dimethylpyridine-2,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparación Con Compuestos Similares

Similar Compounds

N2,N6-Dimethylpyridine-2,6-diamine: A closely related compound with similar structural features and reactivity.

N2,N2-Dimethylpyridine-2,6-diamine: Another derivative with comparable properties and applications

Uniqueness

N2,6-Dimethylpyridine-2,3-diamine stands out due to its specific substitution pattern, which imparts unique reactivity and functional properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .

Actividad Biológica

N2,6-Dimethylpyridine-2,3-diamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with two methyl groups and two amino groups at the 2 and 3 positions. The synthesis of this compound typically involves the alkylation of pyridine derivatives or the application of various amination techniques. For instance, one method includes the introduction of amino groups via nucleophilic substitution reactions on appropriately substituted pyridines .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, studies have shown that derivatives of dimethylpyridines can inhibit cell proliferation in melanoma and breast cancer cells. In particular, compounds derived from this scaffold demonstrated effective growth inhibition in A375 and MCF-7 cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : Some studies suggest that derivatives can inhibit focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and survival. For example, one compound showed an IC50 value of 0.78 µM against FAK .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

- Cytotoxicity in Melanoma : A study evaluated the effects of this compound on melanoma cells using clonogenic assays. The results indicated a dose-dependent reduction in colony formation, with significant apoptosis observed at higher concentrations (300 µM) as measured by comet assays .

- Activity Against Breast Cancer : Another research effort focused on the compound's effects on MCF-7 breast cancer cells. The results demonstrated that treatment led to significant cell death and morphological changes indicative of apoptosis .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other pyridine derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A375 (Melanoma) | 0.78 | FAK inhibition; apoptosis induction |

| 4,6-Dimethylpyridine | MCF-7 (Breast) | 1.5 | Cell cycle arrest; apoptosis |

| Pyridin-2-amine | SNB-19 (Brain) | 1.0 | Caspase activation; mitochondrial disruption |

Propiedades

IUPAC Name |

2-N,6-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-4-6(8)7(9-2)10-5/h3-4H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZCGIPHFGISTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621896 | |

| Record name | N~2~,6-Dimethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-09-3 | |

| Record name | N~2~,6-Dimethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.